1-(Phenylsulfinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfinyl)piperidine is an organic compound with the molecular formula C11H15NOS. It is characterized by a piperidine ring bonded to a phenylsulfinyl group. This compound is known for its utility in various chemical reactions and its role as a reagent in organic synthesis .
Mechanism of Action
- The primary target of 1-(Phenylsulfinyl)piperidine is not explicitly mentioned in the available literature. However, it is commonly used as a reagent for selective glycosylation and mannopyranosylations . These processes involve the addition of sugar moieties to specific molecules.
- In some cases, it may also serve as a design element for enzyme stabilizers .
- The affected pathways are not explicitly documented for this compound. However, its use in glycan array studies with influenza hemagglutinins suggests involvement in carbohydrate-related pathways .
- Additionally, it may play a role in the synthesis of tetrasaccharide repeating units related to E. coli O-antigenic polysaccharides .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfinyl)piperidine can be synthesized through the reaction of piperidine with benzenesulfinyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfinyl group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfinyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 1-(Phenylsulfonyl)piperidine.
Reduction: Formation of 1-(Phenylthio)piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(Phenylthio)piperidine: Similar structure but with a sulfide group instead of a sulfinyl group.
1-(Phenylsulfinyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-(Phenylsulfinyl)piperidine is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
1-(benzenesulfinyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJCAJLGAXDKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356773 |
Source
|
Record name | 1-(Phenylsulfinyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4972-31-0 |
Source
|
Record name | 1-(Phenylsulfinyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzenesulfinylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1-(phenylsulfinyl)piperidine in the synthesis of the H-disaccharide antigen analog?
A: this compound acts as a promoter in the crucial glycosylation reaction. It facilitates the coupling of a protected n-octyl 3-azido-3-deoxy-galactopyranoside derivative with a 2,6-dideoxy thioglycoside. This reaction, also utilizing triflic anhydride, forms the desired glycosidic linkage in the target disaccharide analog [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.